synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors approved for clinical use.[1][2] The introduction of an ethynyl group at the C4 position creates a versatile chemical handle for further elaboration, making 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine a highly valuable intermediate in drug discovery. This guide provides a comprehensive, technically-grounded overview of a robust and efficient two-step synthesis of this key building block starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The methodology centers on a palladium/copper-catalyzed Sonogashira cross-coupling reaction followed by a mild silyl deprotection, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale driving key procedural choices.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This structural modification provides a unique vector for substitution and alters the molecule's electronic properties and metabolic stability, making it a cornerstone in the design of targeted therapeutics.[2][3] Derivatives of this scaffold have been successfully developed as inhibitors for a range of protein kinases, including Janus kinases (JAKs), by acting as a "warhead" that forms critical interactions within the ATP-binding site of the enzyme.[1][4] The synthesis of the 4-ethynyl derivative is of particular importance as the terminal alkyne moiety can readily participate in further transformations, such as "click" chemistry (cycloadditions), additional cross-coupling reactions, or hydration to form a carbonyl group, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
Overall Synthetic Strategy
The transformation of an aryl chloride to a terminal alkyne is efficiently achieved via a two-step sequence. This approach is superior to a direct coupling with acetylene gas, which is hazardous and difficult to handle, or direct coupling with a terminal alkyne, which is prone to self-coupling (Glaser coupling).
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Sonogashira Coupling: The C-C bond is formed by coupling the C4 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a silyl-protected alkyne, specifically (trimethylsilyl)acetylene (TMSA). The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne, preventing its homocoupling under the reaction conditions.[5][6]
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TMS Deprotection: The TMS group is selectively cleaved under mild conditions to reveal the desired terminal alkyne, yielding the final product.
Part 1: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds. It utilizes a dual-catalyst system consisting of a palladium complex and a copper(I) salt, which operate in synergistic catalytic cycles.[7][8][9]
Causality of Reagent Selection
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Palladium Catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The palladium catalyst is the primary actor in the cross-coupling. The reaction begins with the Pd(0) species, which undergoes oxidative addition into the aryl-chlorine bond of the pyrrolopyrimidine.[7] While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[10][11]
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Copper(I) Cocatalyst (CuI): Copper(I) iodide is essential for activating the alkyne. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[12][13] This intermediate is more reactive than the free alkyne and readily undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[7] Reactions attempted without CuI often fail or give negligible yields.[13]
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Base (Et₃N or DIPEA): An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles. It neutralizes the hydrogen halide (HCl) produced during the reaction, acts as a solvent or co-solvent, and facilitates the formation of the copper acetylide.[14]
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Alkyne Source ((Trimethylsilyl)acetylene): Using TMSA is a strategic choice. The TMS group is stable under the coupling conditions but can be easily removed later. This prevents the undesired dimerization of the alkyne, a common side reaction.[6]
Catalytic Cycle Mechanism
The reaction proceeds via two interconnected cycles:
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established methodologies for Sonogashira couplings on heteroaromatic systems.[13][15]
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Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq). The flask is sealed and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.10 eq).
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Solvent and Base: Add anhydrous triethylamine (Et₃N) or a mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v) via syringe. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the starting material).
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Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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-
Purification: The crude product, 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine, is typically purified by flash column chromatography on silica gel.
Part 2: Deprotection of the Trimethylsilyl (TMS) Group
The final step is the removal of the TMS protecting group to furnish the terminal alkyne. This must be done under conditions that are mild enough to not affect the sensitive pyrrolopyrimidine core.
Causality of Reagent Selection
Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective for cleaving Si-C bonds.[6][16] However, a simpler and more cost-effective method involves using a mild inorganic base like potassium carbonate (K₂CO₃) in methanol.[6][17] The methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom, leading to the cleavage of the C-Si bond. This method is often preferred for its simplicity, low cost, and ease of work-up.
Detailed Experimental Protocol: TMS Deprotection
This protocol is based on standard literature procedures for TMS deprotection.[6][17]
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Dissolution: Dissolve the purified 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in methanol (MeOH) in a round-bottom flask.
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Base Addition: Add potassium carbonate (K₂CO₃, ~0.2-0.5 eq) to the solution. A catalytic amount is often sufficient.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. The deprotected product is typically more polar than the starting material.
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid or by adding a small amount of solid ammonium chloride (NH₄Cl).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can be purified by flash column chromatography or recrystallization to yield the final product as a solid.
Data Presentation: Summary of Reaction Parameters
| Parameter | Step 1: Sonogashira Coupling | Step 2: TMS Deprotection |
| Key Reagents | Pd(PPh₃)₄, CuI, Et₃N, TMSA | K₂CO₃, Methanol |
| Equivalents (vs. Substrate) | Pd: 0.05, CuI: 0.1, TMSA: 1.5 | K₂CO₃: 0.2 - 0.5 |
| Solvent | Et₃N or THF/Et₃N | Methanol |
| Temperature | 60 - 70 °C | Room Temperature |
| Typical Reaction Time | 4 - 12 hours | 1 - 3 hours |
| Typical Yield | 70 - 90% | >90% |
Visualization: Synthetic Workflow
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